molecular formula C15H9NO6 B8409188 7-hydroxy-3-(4-hydroxy-3-nitrophenyl)-4H-chromen-4-one

7-hydroxy-3-(4-hydroxy-3-nitrophenyl)-4H-chromen-4-one

Cat. No. B8409188
M. Wt: 299.23 g/mol
InChI Key: AYEJQKGKLYNAMP-UHFFFAOYSA-N
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Patent
US09409859B2

Procedure details

20 ml of a mixture of concentrated sulfuric acid and nitric acid (3:1) are added dropwise to a solution of 1 g of daidzein in 200 ml of dry ethanol at room temperature while stirring vigorously. The mixture is stirred for another 2 hours, and 400 ml of water are then added. The compound precipitates, is filtered off with suction and washed with water until neutral. The yellow product is recrystallized from alcohol.
[Compound]
Name
mixture
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH:10]1[C:15]([C:16]2[C:25](=[O:26])[C:24]3[CH:23]=[CH:22][C:21]([OH:27])=[CH:20][C:19]=3[O:18][CH:17]=2)=[CH:14][CH:13]=[C:12]([OH:28])[CH:11]=1.O>C(O)C>[OH:27][C:21]1[CH:20]=[C:19]2[C:24]([C:25](=[O:26])[C:16]([C:15]3[CH:10]=[CH:11][C:12]([OH:28])=[C:13]([N+:6]([O-:9])=[O:7])[CH:14]=3)=[CH:17][O:18]2)=[CH:23][CH:22]=1

Inputs

Step One
Name
mixture
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The compound precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water until neutral
CUSTOM
Type
CUSTOM
Details
The yellow product is recrystallized from alcohol

Outcomes

Product
Name
Type
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC(=C(C=C1)O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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